Lanreotide acetate (108736-35-2 free base)

Catalog No.
S12782692
CAS No.
M.F
C56H73N11O12S2
M. Wt
1156.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanreotide acetate (108736-35-2 free base)

Product Name

Lanreotide acetate (108736-35-2 free base)

IUPAC Name

acetic acid;10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C56H73N11O12S2

Molecular Weight

1156.4 g/mol

InChI

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)

InChI Key

DEXPIBGCLCPUHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O

Lanreotide acetate, chemically known as [cyclo S-S]-3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide acetate salt, is a synthetic cyclic octapeptide analog of somatostatin, a natural hormone that inhibits various endocrine functions. Lanreotide acetate is primarily used in the treatment of acromegaly and neuroendocrine tumors, particularly carcinoid syndrome. Its molecular formula is C₅₄H₆₉N₁₁O₁₀S₂, and it has a molar mass of approximately 1096.33 g/mol .

During its synthesis and metabolism:

  • Coupling Reaction: The synthesis begins with the coupling of two protected tetrapeptide fragments. This reaction is facilitated by coupling agents and bases in an organic solvent .
  • Deprotection and Oxidation: Following the coupling, the protecting groups are removed, and oxidation occurs to yield the final octapeptide structure .
  • Acetic Acid Treatment: The resulting product is treated with acetic acid to form lanreotide acetate, ensuring the desired purity for pharmaceutical applications .

Lanreotide exhibits significant biological activity through its action as a somatostatin receptor agonist, primarily affecting receptor types 2 and 5. Its mechanisms include:

  • Inhibition of Hormone Secretion: Lanreotide suppresses the secretion of growth hormone, thyroid-stimulating hormone, insulin, and glucagon, leading to reduced endocrine activity .
  • Antiproliferative Effects: By activating somatostatin receptors on tumor cells, lanreotide induces cell cycle arrest and apoptosis, thereby inhibiting tumor growth and angiogenesis .
  • Antisecretory Effects: It reduces gastrointestinal secretions through cAMP suppression and modulates ion currents, contributing to its therapeutic effects in neuroendocrine tumors .

The synthesis of lanreotide acetate involves a multi-step process:

  • Preparation of Tetrapeptide Fragments: Two protected tetrapeptide fragments are synthesized using standard peptide coupling techniques.
  • Coupling Reaction: These fragments are coupled in an organic solvent with a coupling agent.
  • Deprotection and Oxidation: The coupled product undergoes deprotection to remove protective groups followed by oxidation.
  • Formation of Acetate Salt: The final product is treated with acetic acid to yield lanreotide acetate in a form suitable for pharmaceutical use .

Lanreotide acetate has several clinical applications:

  • Acromegaly Treatment: It is primarily used to manage acromegaly when surgical options are insufficient or unavailable.
  • Neuroendocrine Tumors: Lanreotide is effective in controlling symptoms associated with neuroendocrine tumors, including carcinoid syndrome and VIPoma .
  • Potential Antitumor Agent: Research is ongoing into its broader applications as an antitumor agent beyond endocrine tumors .

Lanreotide interacts with various biological systems:

  • Somatostatin Receptors: It binds selectively to somatostatin receptors (types 2 and 5), leading to its inhibitory effects on hormone secretion and tumor growth.
  • Drug Interactions: Clinical studies indicate that lanreotide may interact with other medications metabolized by cytochrome P450 enzymes, although specific interactions require careful monitoring during treatment .

Similar Compounds

Several compounds share structural or functional similarities with lanreotide acetate:

Compound NameStructural SimilarityPrimary Use
OctreotideSomatostatin analogTreatment of acromegaly and tumors
PasireotideSomatostatin analogTreatment of Cushing's disease
SomatostatinNatural hormoneInhibition of hormone release

Uniqueness of Lanreotide Acetate

Lanreotide stands out due to its longer half-life compared to natural somatostatin, allowing for less frequent dosing while maintaining therapeutic efficacy. Its specific action on peripheral somatostatin receptors enhances its effectiveness in treating acromegaly while minimizing side effects associated with central receptor activation .

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

14

Exact Mass

1155.48815915 g/mol

Monoisotopic Mass

1155.48815915 g/mol

Heavy Atom Count

81

Dates

Modify: 2024-08-09

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